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Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzylamine

Cat. No.: B064828

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and
detailed protocols for the characterization of 2-(Phenoxymethyl)benzylamine. This document
is intended to guide researchers in confirming the identity, purity, and structural integrity of this
compound, which is crucial for its application in pharmaceutical research and development.

Compound Overview

Structure:

Chemical Formula: C14H1sNO

Molecular Weight: 213.28 g/mol

IUPAC Name: (2-(Phenoxymethyl)phenyl)methanamine

Physical Properties: Expected to be a solid at room temperature.

Analytical Techniques for Characterization

A multi-technique approach is essential for the unambiguous characterization of 2-
(Phenoxymethyl)benzylamine. The following table summarizes the recommended analytical
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methods and the information they provide.

Analytical Technique

Information Provided

Nuclear Magnetic Resonance (NMR)

Spectroscopy

Elucidation of the molecular structure, including
the connectivity of atoms and the chemical
environment of protons (*H NMR) and carbon
atoms (13C NMR).

Mass Spectrometry (MS)

Determination of the molecular weight and
elemental composition. Fragmentation patterns

can provide further structural information.

High-Performance Liquid Chromatography
(HPLC)

Assessment of purity and quantification.
Determination of the retention time, which is a
characteristic property under specific

chromatographic conditions.

Elemental Analysis

Determination of the percentage composition of
carbon, hydrogen, and nitrogen to confirm the

empirical formula.

Infrared (IR) Spectroscopy

Identification of functional groups present in the
molecule, such as N-H (amine) and C-O (ether)

bonds.

Quantitative Data Summary

Due to the limited availability of specific experimental data for 2-

(Phenoxymethyl)benzylamine in the public domain, the following tables present expected or

hypothetical data based on the analysis of structurally similar compounds. Researchers should

use these as a reference and determine the actual values experimentally.

Table 1: Expected *H and 3C NMR Data (in CDCl3)
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Expected
1H NMR Chemical Shift Multiplicity Integration Assignment
(6, ppm)
Aromatic H )
7.20 - 7.40 Multiplet 5H CeHsO-
(Phenoxy)
Aromatic H .
7.10-7.30 Multiplet 4H -CeHa-
(Benzyl)
Methylene H (O- ]
~5.10 Singlet 2H -O-CHz-Ar
CH2)
Methylene H ]
~3.90 Singlet 2H -Ar-CHz-NH:z
(CH2-NHz2)
Amine H (NH-2) ~1.60 Broad Singlet 2H -NH:z
Expected Chemical Shift (5, _
13C NMR Assignment

ppm)

Aromatic C (Quaternary, C-O) ~158

C-O (Phenoxy)

Aromatic C (Quaternary, C-

CH2) ~138 C-CHz (Benzyl)
Aromatic C (CH) 120 - 130 Aromatic CH
Methylene C (O-CHy2) ~70 -O-CHz-Ar
Methylene C (CH2-NH-) ~45 -Ar-CH2-NH:

Table 2: Expected Mass Spectrometry Data

Technique Parameter

Expected Value

Electrospray lonization (ESI-

vS) [M-+H]*+

m/z 214.12

High-Resolution Mass

Exact Mass [M+H]*
Spectrometry (HRMS)

214.1226 (for C1aH16NO™)
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Table 3: Example HPLC Method Parameters

Parameter Condition

Column C18 reverse-phase, 4.6 x 150 mm, 5 pm

A: Water with 0.1% Formic AcidB: Acetonitrile

Mobile Phase
with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time 8 - 12 minutes

Table 4: Elemental Analysis Data

Element Theoretical % Experimental % (Example)
Carbon (C) 78.84 78.75

Hydrogen (H) 7.09 7.15

Nitrogen (N) 6.57 6.50

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure of 2-
(Phenoxymethyl)benzylamine.

Materials:
* NMR spectrometer (e.g., 400 MHz)
e NMR tubes

» Deuterated chloroform (CDCls)
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e 2-(Phenoxymethyl)benzylamine sample (5-10 mg)
o Pipettes and vials
Protocol:

o Accurately weigh 5-10 mg of the 2-(Phenoxymethyl)benzylamine sample and dissolve it in
approximately 0.7 mL of CDCls in a clean vial.

o Transfer the solution to an NMR tube.
e Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

e Acquire the *H NMR spectrum. Typical parameters include a 30-degree pulse angle, 16-32
scans, and a relaxation delay of 1-2 seconds.

e Acquire the 3C NMR spectrum. This will require a larger number of scans (e.g., 1024 or
more) due to the lower natural abundance of 13C.

e Process the acquired data (Fourier transform, phase correction, and baseline correction).

 Integrate the peaks in the 1H NMR spectrum and assign the chemical shifts for both *H and
13C spectra based on expected values and correlation spectra (e.g., COSY, HSQC) if
necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation data for structural
confirmation.

Materials:

Mass spectrometer (e.g., LC-MS with ESI source)

Methanol or acetonitrile (HPLC grade)

Formic acid

2-(Phenoxymethyl)benzylamine sample (approx. 1 mg/mL solution)
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e Syringe and filter
Protocol:
o Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.

 Dilute the stock solution to a final concentration of 1-10 ug/mL in a mobile phase-like solvent
(e.g., 50:50 acetonitrile:water with 0.1% formic acid).

e Set up the mass spectrometer in positive ion mode for ESI.
 Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 pL/min.
e Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]*.

 For structural confirmation, perform tandem MS (MS/MS) on the [M+H]* ion to generate a
fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the 2-(Phenoxymethyl)benzylamine sample.

Materials:

HPLC system with a UV detector

C18 reverse-phase column

Mobile phase A: Water with 0.1% Formic Acid

Mobile phase B: Acetonitrile with 0.1% Formic Acid

2-(Phenoxymethyl)benzylamine sample (approx. 1 mg/mL solution)

Autosampler vials

Protocol:
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» Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter the solution
through a 0.45 pm syringe filter.

e Set up the HPLC system with the parameters outlined in Table 3.

» Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
e Inject 5-10 uL of the sample solution.

e Run the gradient method and record the chromatogram.

e Analyze the chromatogram to determine the retention time of the main peak and calculate
the purity based on the peak area percentage.

Visualizations
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Caption: Experimental workflow for the synthesis, characterization, and initial screening of 2-

(Phenoxymethyl)benzylamine.
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Caption: A hypothetical signaling pathway involving 2-(Phenoxymethyl)benzylamine as a
ligand.
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Caption: Logical relationships between the compound, its properties, and analytical techniques.

 To cite this document: BenchChem. [Application Notes and Protocols for the
Characterization of 2-(Phenoxymethyl)benzylamine]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b064828#analytical-techniques-for-the-
characterization-of-2-phenoxymethyl-benzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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